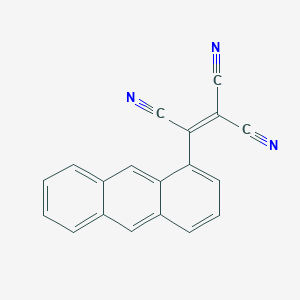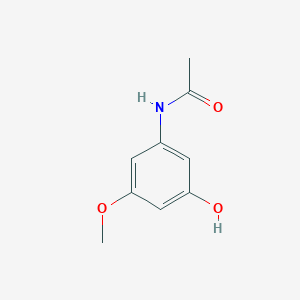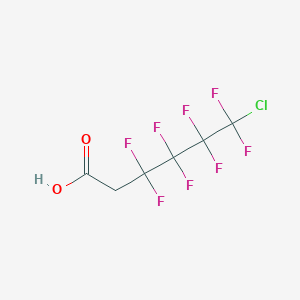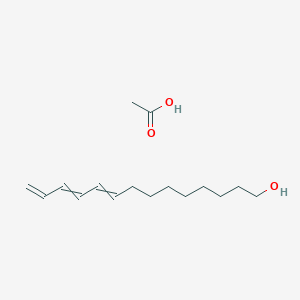
Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate is an organic compound known for its unique structure, which includes a trifluoromethyl group, an ethyl ester, and a conjugated enyne system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate typically involves the use of starting materials such as ethyl propiolate and trifluoromethylated reagents. One common method is the coupling of ethyl propiolate with a trifluoromethylated alkyne under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various esters or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The conjugated enyne system also plays a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethylated ester with a similar structure but different reactivity and applications.
Ethyl (2E)-2-fluoro-3-(trifluoromethyl)-2-nonen-4-ynoate: A compound with a fluoro group instead of a trifluoromethyl group, leading to different chemical properties and uses.
Properties
CAS No. |
139964-72-0 |
|---|---|
Molecular Formula |
C12H15F3O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
ethyl 3-(trifluoromethyl)non-2-en-4-ynoate |
InChI |
InChI=1S/C12H15F3O2/c1-3-5-6-7-8-10(12(13,14)15)9-11(16)17-4-2/h9H,3-6H2,1-2H3 |
InChI Key |
ALOZFWYIOIRSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=CC(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
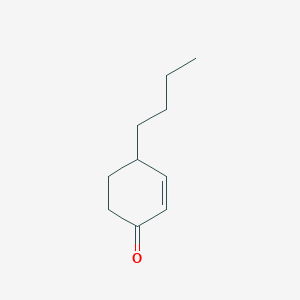
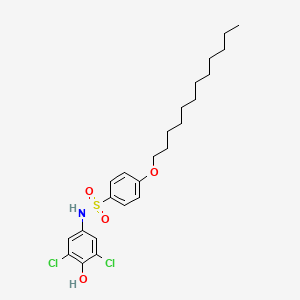

![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
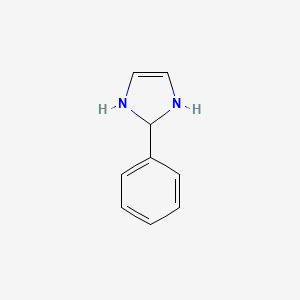
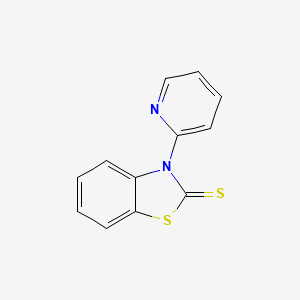
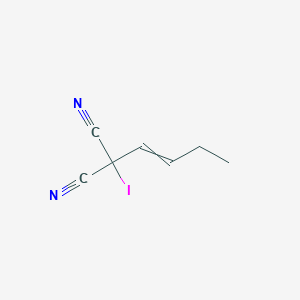
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
